molecular formula C8H14O7 B049824 6-O-acetyl-D-glucose CAS No. 7286-45-5

6-O-acetyl-D-glucose

Cat. No.: B049824
CAS No.: 7286-45-5
M. Wt: 222.19 g/mol
InChI Key: VFPUCPVAZOMVLI-LXGUWJNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate typically involves the acetylation of D-glucose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process can be summarized as follows:

    Starting Material: D-glucose

    Reagent: Acetic anhydride

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate can be compared with other similar compounds, such as:

    D-glucose: The parent compound from which it is derived.

    6-O-acetyl-D-galactose: A similar compound with a different stereochemistry.

    D-mannose: Another hexose sugar with similar functional groups.

The uniqueness of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPUCPVAZOMVLI-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595099
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7286-45-5
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.